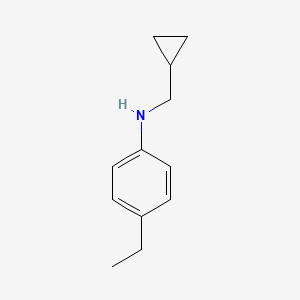

N-(cyclopropylmethyl)-4-ethylaniline

CAS No.: 1156164-78-1

Cat. No.: VC2914399

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156164-78-1 |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-4-ethylaniline |

| Standard InChI | InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3 |

| Standard InChI Key | KPSULWYVAMOJLW-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NCC2CC2 |

| Canonical SMILES | CCC1=CC=C(C=C1)NCC2CC2 |

Introduction

Chemical Properties and Structure

N-(cyclopropylmethyl)-4-ethylaniline has a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . The compound features a 4-ethylaniline scaffold with a cyclopropylmethyl substituent on the nitrogen atom. The structure can be represented by the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-4-ethylaniline |

| InChI | InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3 |

| InChIKey | KPSULWYVAMOJLW-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NCC2CC2 |

| Canonical SMILES | CCC1=CC=C(C=C1)NCC2CC2 |

| Purity (reported) | 95% |

The compound contains an aniline moiety with an ethyl group at the para position and a cyclopropylmethyl group attached to the nitrogen atom. The cyclopropyl ring introduces unique conformational properties to the molecule due to its strained three-membered ring structure .

Analytical Data

Mass Spectrometry Data

Predicted collision cross-section data for various adducts of N-(cyclopropylmethyl)-4-ethylaniline have been reported :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 176.14338 | 139.3 |

| [M+Na]+ | 198.12532 | 153.4 |

| [M+NH4]+ | 193.16992 | 149.5 |

| [M+K]+ | 214.09926 | 147.0 |

| [M-H]- | 174.12882 | 151.0 |

| [M+Na-2H]- | 196.11077 | 150.4 |

| [M]+ | 175.13555 | 145.8 |

| [M]- | 175.13665 | 145.8 |

These collision cross-section values are important for mass spectrometric analysis and can help in the identification and characterization of the compound in complex mixtures .

Related Compounds

Several structurally related compounds have been reported in the literature and commercial catalogs:

-

N-(cyclopropylmethyl)-2-ethylaniline (CAS: 1154342-23-0): The ortho-substituted analog

-

N-(cyclopropylmethyl)-3-ethylaniline (CAS: 1156168-08-9): The meta-substituted analog

-

N-cyclobutyl-4-ethylaniline (CAS: 1251247-21-8): A related compound with a cyclobutyl rather than cyclopropylmethyl group

-

N-cyclopentyl-4-ethylaniline (CAS: 1020956-92-6): Contains a cyclopentyl group instead of cyclopropylmethyl

These related compounds may provide valuable comparative data for structure-activity relationship studies.

Chemical Reactions

As a secondary aromatic amine, N-(cyclopropylmethyl)-4-ethylaniline would be expected to undergo several characteristic reactions:

Alkylation and Acylation

The secondary amine nitrogen can undergo further N-alkylation or N-acylation reactions:

-

Reaction with alkyl halides to form tertiary amines

-

Reaction with acid chlorides or anhydrides to form amides

Oxidation

The aromatic ring can undergo various oxidation reactions, particularly at positions ortho and para to the amino group.

Hydroamination Reactions

N-(cyclopropylmethyl)-4-ethylaniline may participate in hydroamination reactions, which involve the addition of N-H bonds across carbon-carbon multiple bonds. Anti-Markovnikov intermolecular hydroamination has been studied with similar aniline derivatives .

Future Research Directions

Further research on N-(cyclopropylmethyl)-4-ethylaniline could explore:

-

Comprehensive characterization of its physicochemical properties

-

Evaluation of its potential biological activities, particularly in neurological contexts

-

Development of improved synthetic routes, potentially utilizing modern catalytic methods

-

Investigation of its utility as a building block in the synthesis of complex molecules

-

Exploration of structure-activity relationships through the preparation and testing of analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume